tert-Butyl (2-(propylamino)ethyl)carbamate
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Overview
Description
Tert-Butyl (2-(propylamino)ethyl)carbamate, also known as A-438079, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes.
Mechanism of Action
Tert-Butyl (2-(propylamino)ethyl)carbamate acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. tert-Butyl (2-(propylamino)ethyl)carbamate blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
tert-Butyl (2-(propylamino)ethyl)carbamate has been shown to have several biochemical and physiological effects, including reducing the influx of calcium ions, reducing the release of pro-inflammatory cytokines and chemokines, and reducing the activation of microglia and astrocytes. It has also been shown to have analgesic effects by reducing the sensitivity of nociceptive neurons and reducing the release of substance P.
Advantages and Limitations for Lab Experiments
Tert-Butyl (2-(propylamino)ethyl)carbamate has several advantages for lab experiments, including its high selectivity and potency, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Future Directions
There are several future directions for the research on tert-Butyl (2-(propylamino)ethyl)carbamate. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that can overcome the limitations of tert-Butyl (2-(propylamino)ethyl)carbamate. Moreover, the development of new delivery systems, such as nanoparticles and liposomes, may improve the pharmacokinetics and bioavailability of tert-Butyl (2-(propylamino)ethyl)carbamate.
Synthesis Methods
The synthesis of tert-Butyl (2-(propylamino)ethyl)carbamate involves several steps, starting with the reaction of tert-butyl isocyanate with 2-(propylamino)ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound. The purity and yield of tert-Butyl (2-(propylamino)ethyl)carbamate can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
Tert-Butyl (2-(propylamino)ethyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. tert-Butyl (2-(propylamino)ethyl)carbamate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
152193-01-6 |
---|---|
Product Name |
tert-Butyl (2-(propylamino)ethyl)carbamate |
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(propylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-5-6-11-7-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) |
InChI Key |
NYODQEVNDGLFRF-UHFFFAOYSA-N |
SMILES |
CCCNCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CCCNCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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